
1,4,5,6-Oxatrithiocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Oxatrithiocane is a heterocyclic compound that contains oxygen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6-Oxatrithiocane can be synthesized through various methods. One common approach involves the reaction of diols with sulfur sources under controlled conditions. For instance, the reaction of 1,2-ethanedithiol with sulfur monochloride in the presence of a base can yield this compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Oxatrithiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4,5,6-Oxatrithiocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,5,6-Oxatrithiocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in cells.
Comparison with Similar Compounds
1,4,5,6-Oxatrithiocane can be compared with other heterocyclic compounds containing sulfur and oxygen, such as thiadiazines and dithiazines. These compounds share similar structural features but differ in their reactivity and applications. For example, thiadiazines are known for their use in medicinal chemistry, while dithiazines are used in materials science.
List of Similar Compounds
- Thiadiazines
- Dithiazines
- Thiazoles
- Triazoles
Properties
CAS No. |
81328-02-1 |
|---|---|
Molecular Formula |
C4H8OS3 |
Molecular Weight |
168.3 g/mol |
IUPAC Name |
1,4,5,6-oxatrithiocane |
InChI |
InChI=1S/C4H8OS3/c1-3-6-8-7-4-2-5-1/h1-4H2 |
InChI Key |
KHAWUIVMXAJAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSSCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



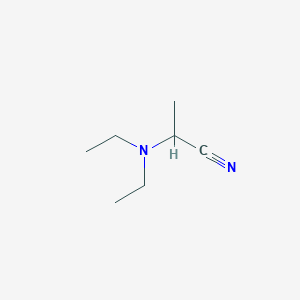
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)

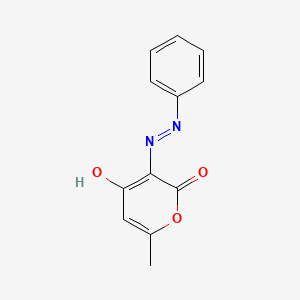
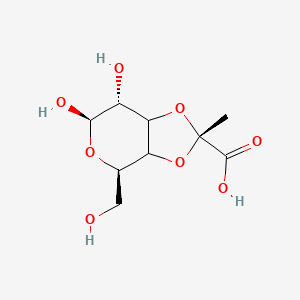
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)

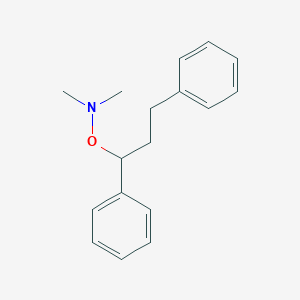
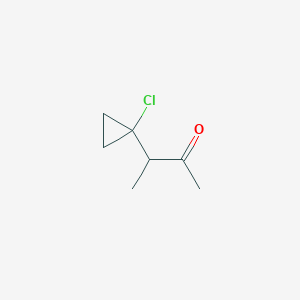
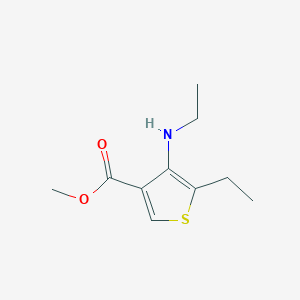
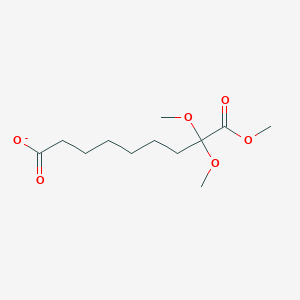
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
